1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine
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Overview
Description
1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine is a complex organic compound that features a piperidine ring substituted with a thieno[2,3-d]pyrimidin-4-yl group
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidine derivatives have been reported to inhibit the cytochrome bd oxidase (cyt- bd) in mycobacterial strains . They have also been associated with the inhibition of phosphatidylinositol 3-kinase (PI3K) .
Mode of Action
Thieno[2,3-d]pyrimidine derivatives have been suggested to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Thieno[2,3-d]pyrimidine derivatives have been associated with the disruption of the electron transport chain in mycobacterial strains .
Result of Action
Thieno[2,3-d]pyrimidine derivatives have been associated with antimicrobial , anticancer , and anti-inflammatory activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidin-4-yl moiety. This can be achieved through the cyclization of appropriate precursors, such as thiophene derivatives, under specific reaction conditions[_{{{CITATION{{{_1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b .... The piperidine ring is then introduced through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require careful control of temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine is studied for its interactions with biological targets. It has shown promise in modulating enzyme activity and binding to receptors.
Medicine: The compound has been investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs, particularly in the areas of oncology and neurology.
Industry: In industry, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Comparison with Similar Compounds
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one
Thieno[3,2-d]pyrimidine derivatives
Thieno[3,4-b]pyridine derivatives
Uniqueness: 1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine stands out due to its specific structural features and potential applications. Its unique combination of functional groups allows for diverse chemical transformations and biological activities, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4-[(1-methylpiperidin-3-yl)methoxy]thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-16-5-2-3-10(7-16)8-17-12-11-4-6-18-13(11)15-9-14-12/h4,6,9-10H,2-3,5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPQHCJTRTXVKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)COC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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